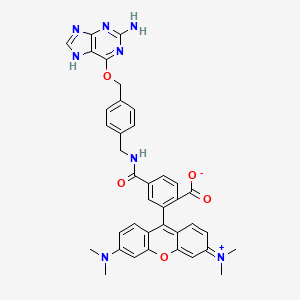
2,3-Di-O-methylthiomethyleuscaphic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-O-methylthiomethyleuscaphic acid is a natural compound belonging to the triterpenoids family. It has garnered significant attention in scientific research due to its remarkable ability to inhibit tumor cell growth. The molecular formula of this compound is C34H56O5S2, and it has a molecular weight of 608.9 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of 2,3-Di-O-methylthiomethyleuscaphic acid is achieved through optimized synthetic routes that ensure high yield and purity. The process involves large-scale chemical reactions, purification steps such as chromatography, and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2,3-Di-O-methylthiomethyleuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and electrophiles: Such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,3-Di-O-methylthiomethyleuscaphic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2,3-Di-O-methylthiomethyleuscaphic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit tumor cell growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.
類似化合物との比較
2,3-Di-O-methylthiomethyleuscaphic acid can be compared with other similar compounds, such as:
- Phloretic acid
- Rhododendrol
- 2-(4-Hydroxyphenyl)ethanol
- Hydrocinnamic acid
- Resveratrol
- 8-Azabicyclo-3.2.1-octan-3-ol
- Kojic acid
These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent anti-cancer properties and its ability to inhibit tumor cell growth.
特性
分子式 |
C34H56O5S2 |
|---|---|
分子量 |
608.9 g/mol |
IUPAC名 |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10,11-bis(methylsulfanylmethoxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H56O5S2/c1-21-12-15-34(28(35)36)17-16-31(5)22(26(34)33(21,7)37)10-11-25-30(4)18-23(38-19-40-8)27(39-20-41-9)29(2,3)24(30)13-14-32(25,31)6/h10,21,23-27,37H,11-20H2,1-9H3,(H,35,36)/t21-,23-,24+,25-,26-,27-,30+,31-,32-,33-,34+/m1/s1 |
InChIキー |
OMZFFRDQMWBMRA-GUYKOGEESA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)OCSC)OCSC)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OCSC)OCSC)C)C)C2C1(C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
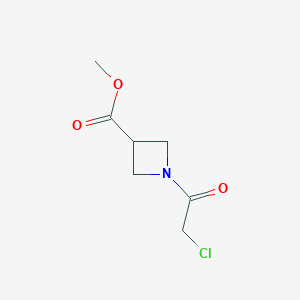
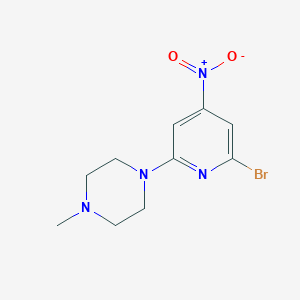
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
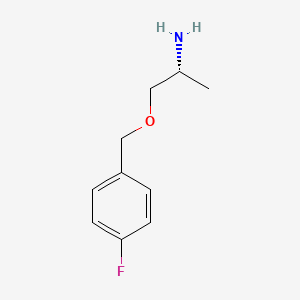
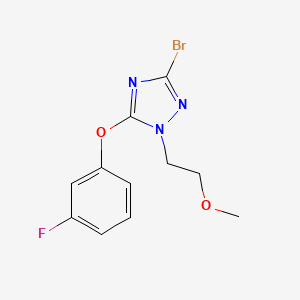
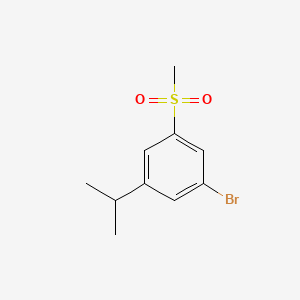
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
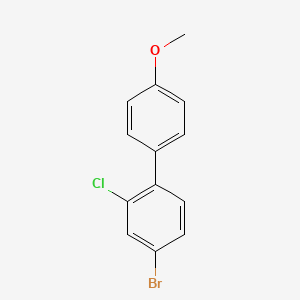
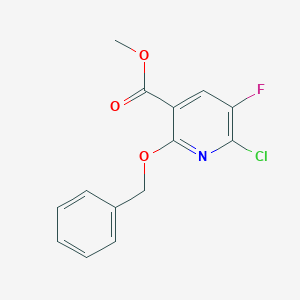
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

